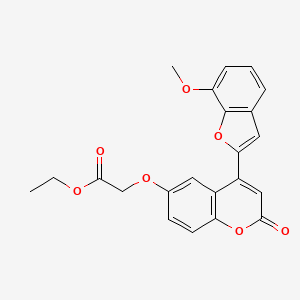

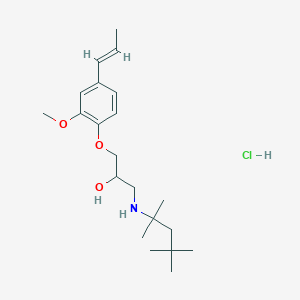

![molecular formula C8H8N2O2S B2954861 2,4-Dimethoxythieno[3,2-d]pyrimidine CAS No. 16229-02-0](/img/structure/B2954861.png)

2,4-Dimethoxythieno[3,2-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

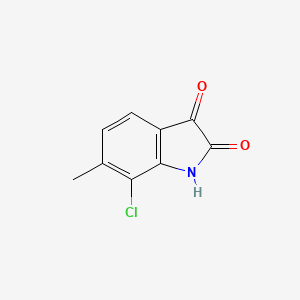

2,4-Dimethoxythieno[3,2-d]pyrimidine is a chemical compound . It is a part of the thienopyrimidine class of compounds, which are structural analogs of purines . Thienopyrimidines have found broad utility in medicinal chemistry .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives has been reported in the literature . For instance, a series of novel 2,4-diamino-thieno pyrimidine derivatives were designed and synthesized, and their structure confirmed by 1H NMR, 13C NMR, and HR-MS .Applications De Recherche Scientifique

Synthesis Techniques and Intermediates

- The synthesis of 2,4-dimethoxythieno[3,2-d]pyrimidine, a compound with versatile applications, has been achieved through various methods. One notable method involves the bromination of 2,4-dimethoxy-6-methyl-5-nitropyrimidine, leading to an efficient synthesis process (Cupps, Wise, & Townsend, 1982).

Antitumor and Antimicrobial Activities

- This compound derivatives have shown potential as antitumor agents. A study on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine indicates its significant activity against the Walker 256 carcinosarcoma in rats, highlighting its potential in cancer therapy (Grivsky et al., 1980). Additionally, some pyrimidine derivatives, including those with a this compound structure, have demonstrated notable antibacterial activities (Dişli, Mercan, & Yavuz, 2013).

Antioxidant Properties

- The study of pyrimidine derivatives extends to their antioxidant properties as well. 6-Substituted-2,4-dimethyl-3-pyridinols, a class of compounds including this compound derivatives, have been reported for their interesting antioxidant capabilities (Wijtmans et al., 2004).

Photophysical and Electrochemical Properties

- This compound derivatives have been studied for their photophysical and electrochemical properties. This includes their potential use in nonlinear optics (NLO) and photovoltaic applications, as evidenced by a study focusing on the structural parameters and NLO exploration of thiopyrimidine derivatives (Hussain et al., 2020).

Novel Synthetic Routes and Drug Design

- Innovative synthetic routes for this compound derivatives have been developed, contributing to the field of drug design and pharmaceutical chemistry. These methods offer new possibilities for creating diverse and potentially therapeutically valuable compounds (Majumdar, Ponra, & Ganai, 2010).

Safety and Hazards

While specific safety and hazard information for 2,4-Dimethoxythieno[3,2-d]pyrimidine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Thienopyrimidine derivatives, including 2,4-Dimethoxythieno[3,2-d]pyrimidine, hold a unique place between fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines. They display a range of pharmacological effects and are therefore of interest for future research .

Mécanisme D'action

Target of Action

The primary targets of 2,4-Dimethoxythieno[3,2-d]pyrimidine are hepatic carcinoma (HepG2) cell lines . It has been evaluated for antitumor activities and has shown potent antitumor activity .

Mode of Action

The compound interacts with its targets by embedding in the active pocket of EGFR .

Biochemical Pathways

The compound affects the EGFR pathway . The docking experiment of the compound on EGFR was performed, and the results displayed that the compound was able to be tightly embedded in the active pocket of EGFR .

Result of Action

The compound exhibits potent antitumor activity against hepatic carcinoma (HepG2) cell lines . One of the target compounds showed the best inhibition activities against HepG2 with an IC50 value of 0.17 μmol/L .

Action Environment

The action environment of this compound is primarily within the cellular environment of hepatic carcinoma (HepG2) cell lines . Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Thienopyrimidines, the class of compounds to which it belongs, are known to interact with various enzymes and proteins

Cellular Effects

Some thienopyrimidines have been shown to have anticancer effects, inhibiting the proliferation of cancer cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2,4-dimethoxythieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-11-7-6-5(3-4-13-6)9-8(10-7)12-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQHVGIQCWHGGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1SC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

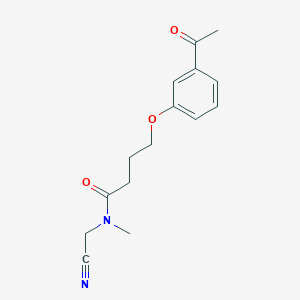

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2954780.png)

![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide](/img/structure/B2954792.png)

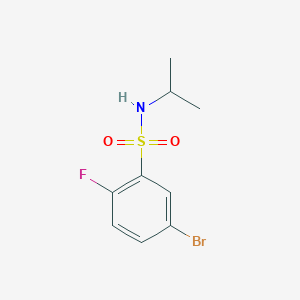

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2954793.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2954795.png)

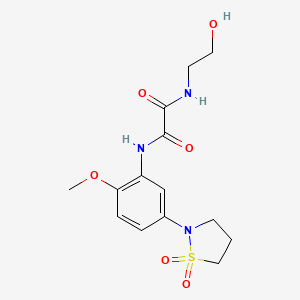

![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2954798.png)